molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione

Cat. No.: B1148016
CAS No.: 139582-54-0
M. Wt: 341.163
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione, also known as 6,6’-dibromoisoindigo, is a compound with significant importance in the field of organic electronics. It is a derivative of isoindigo, a molecule known for its electron-accepting properties. This compound is characterized by its unique structure, which includes two indolinylidene units connected by a central dione moiety, with bromine atoms attached at the 6-positions of the indolinylidene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione typically involves the bromination of isoindigo. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindigo derivatives, which can be tailored for specific applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione stands out due to its unique structure, which combines the properties of isoindigo with the electron-withdrawing effects of bromine atoms. This combination results in enhanced electronic properties, making it a valuable compound for advanced materials and electronic applications .

Properties

IUPAC Name

6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRJMIPSKOUYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694565
Record name 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139582-54-0
Record name 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 6-monobromoindigo important in the study of archaeological purple?

A: 6-Monobromoindigo is a significant component of shellfish purple dye, a historically valuable coloring agent. Its presence, alongside other indigoids like 6,6'-dibromoindigo, helps researchers confirm the authenticity and origin of purple dyes found in archaeological artifacts. []

Q2: How can we detect 6-monobromoindigo in archaeological samples?

A: The research by et al. [] demonstrates that Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a successful technique for detecting 6-monobromoindigo in archaeological samples. Specifically, negative-ion mode LDI-MS shows high sensitivity and selectivity towards brominated indigoids like 6-monobromoindigo due to their electronegativity. This technique allows for a rapid and accurate identification of this key component within complex archaeological dye mixtures. []

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